3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide is a complex organic compound with the molecular formula C21H27N3O3S and a molecular weight of 401.53. This compound is characterized by the presence of a cyclohexyl group, a pyridazinyl group, and an ethylsulfonyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinyl ring or the ethylsulfonyl group, leading to different reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The pyridazinyl core is known to interact with various biological targets, including enzymes and receptors, leading to a range of biological effects. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the cyclohexyl group can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinyl derivatives, such as:
Pyridazine: A simple pyridazinyl compound with various biological activities.
Pyridazinone: A derivative of pyridazine with a wide range of pharmacological properties.
Zardaverine: An anti-platelet agent with a pyridazinyl core.
Emorfazone: An anti-inflammatory agent with a pyridazinyl structure.
Pyridaben: A herbicide with a pyridazinyl moiety.
Uniqueness
3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclohexyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-28(26,27)21-14-12-19(23-24-21)17-9-6-10-18(15-17)22-20(25)13-11-16-7-4-3-5-8-16/h6,9-10,12,14-16H,2-5,7-8,11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBVRSDUZSDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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